3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate
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Description
3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate is a useful research compound. Its molecular formula is C19H38O5Si4 and its molecular weight is 458.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methacryloxypropyltris(vinyldimethylsiloxy)silane, also known as 3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate, primarily targets polymerization reactions . It is widely used as a monomer and as a coupling agent in these reactions .
Mode of Action
This compound interacts with its targets by copolymerizing with other monomers, such as styrene or acrylates . This interaction results in the production of polymer films with improved mechanical properties and adhesion to various substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process . The downstream effects of this pathway include the formation of polymer films with enhanced mechanical properties and substrate adhesion .
Pharmacokinetics
It’s important to note that the compound isimmiscible with water , which could impact its distribution and elimination in a biological context.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymer films with improved mechanical properties . These films exhibit enhanced adhesion to various substrates, making the compound valuable in materials science and engineering applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s immiscibility with water could affect its performance in aqueous environments. Additionally, the compound’s stability under various temperature conditions could also influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
3-(3-((Dimethyl(vinyl)silyl)oxy)-1,1,5,5-tetramethyl-1,5-divinyltrisiloxan-3-yl)propyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of hybrid organic-inorganic materials. This compound interacts with various enzymes, proteins, and other biomolecules through its methacrylate and silane groups. The methacrylate group can participate in polymerization reactions, forming covalent bonds with other monomers, while the silane group can form stable siloxane bonds with inorganic substrates. These interactions enhance the mechanical properties and stability of the resulting materials, making them suitable for use in biomedical and industrial applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance cell adhesion and proliferation when used as a coating material for cell culture substrates. Additionally, its ability to form stable bonds with cellular components can lead to changes in cellular morphology and function, potentially impacting processes such as cell migration and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The methacrylate group can undergo polymerization reactions, forming covalent bonds with other monomers and creating a stable polymer network. The silane group can form siloxane bonds with inorganic substrates, enhancing the adhesion and stability of the resulting materials. These interactions can lead to changes in gene expression and enzyme activity, potentially influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, making it suitable for long-term studies. It can undergo hydrolysis in the presence of water, leading to the formation of silanols and methacrylic acid. These degradation products can affect the long-term stability and performance of the compound in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation, making it suitable for use in tissue engineering and regenerative medicine. At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize toxicity and maximize efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into polymer networks. The methacrylate group can undergo polymerization reactions catalyzed by free radicals or other initiators, while the silane group can participate in hydrolysis and condensation reactions to form siloxane bonds. These metabolic pathways can influence the overall stability and performance of the compound in biochemical applications .
Properties
IUPAC Name |
3-tris[[ethenyl(dimethyl)silyl]oxy]silylpropyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O5Si4/c1-12-25(6,7)22-28(23-26(8,9)13-2,24-27(10,11)14-3)17-15-16-21-19(20)18(4)5/h12-14H,1-4,15-17H2,5-11H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMLHNVAWXBESP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O5Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581594 |
Source
|
Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-10-5 |
Source
|
Record name | 3-(1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.